(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid
Overview
Description
“(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 505083-04-5 . It has a molecular weight of 197.96 and a linear formula of C8H8BFO4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H8BFO4 . This indicates that it contains eight carbon atoms, eight hydrogen atoms, one boron atom, one fluorine atom, and four oxygen atoms.Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Scientific Research Applications
Inhibitors Synthesis
This compound is used as a reactant for the preparation of hydroxyphenylnaphthols which act as inhibitors for 17ß-hydroxysteroid dehydrogenase Type 2 . These inhibitors are significant in the study of steroid-related diseases and hormone regulation .
Suzuki Coupling Reactions
It serves as a reactant in regioselective Suzuki coupling reactions . This is a pivotal reaction in organic chemistry used to form carbon-carbon bonds and synthesize various organic compounds .
Arylation Reactions
The compound is utilized in ruthenium-catalyzed arylation reactions . Arylation is essential in the synthesis of complex molecules, often used in pharmaceuticals and agrochemicals .
Antitumor Agents
It’s involved in the synthesis of amino-trimethoxyphenyl-aryl thiazoles which are studied as microtubule inhibitors and potential antitumor agents. This application is crucial in cancer research and therapy development .
Cyanation Process
The compound is also used in rhodium-catalyzed cyanation processes . Cyanation is important for introducing cyano groups into molecules, which can be valuable in medicinal chemistry .
Petasis Reaction
Lastly, it acts as a reactant in the Petasis reaction , which is a multi-component reaction used to synthesize various organic compounds, including natural products and pharmaceuticals .
Safety and Hazards
This compound is classified as a warning under the GHS07 pictogram . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
properties
IUPAC Name |
[3-fluoro-4-(methoxycarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO4/c1-15-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYYOLUTTNFCAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NOC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660195 | |
Record name | [3-Fluoro-4-(methoxycarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid | |
CAS RN |
913835-58-2 | |
Record name | B-[3-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Fluoro-4-(methoxycarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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